11-Hydroxyoctadecanoic acid

Overview

Description

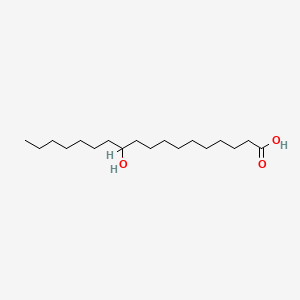

11-Hydroxyoctadecanoic acid is a chemical compound with the molecular formula C18H36O3 . Its average mass is 300.477 Da and its monoisotopic mass is 300.266449 Da .

Synthesis Analysis

A practical chemoenzymatic synthetic method for 11-hydroxyundecanoic acid from ricinoleic acid (12-hydroxyoleic acid) was investigated . The biotransformation of ricinoleic acid into the ester via 12-ketooleic acid was driven by recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and the Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms .

Physical And Chemical Properties Analysis

This compound is a very hydrophobic molecule, practically insoluble in water . It has an average mass of 300.477 Da and a monoisotopic mass of 300.266449 Da .

Scientific Research Applications

1. Monolayer Characteristics and Phase Behavior

11-Hydroxyoctadecanoic acid exhibits unique characteristics in monolayers, differentiating it from non-substituted stearic acid. Its phase behavior, domain morphology, and lattice structure are distinct, as studied in hydroxystearic acid monolayers. This includes variations in pi-A isotherms, Brewster angle microscopy (BAM), and grazing incidence X-ray diffraction (GIXD), highlighting the specificity of monolayer features related to OH-substitution position (Vollhardt, Siegel, & Cadenhead, 2004).

2. Chemoenzymatic Synthesis

The compound has been a focus in chemoenzymatic synthesis research. For instance, (S)-13-hydroxyoctadeca-(9Z, 11E)-dienoic acid was synthesized through a nine-step process starting from (E)-2-octenal, utilizing hydroxynitrile lyase from Hevea brasiliensis (Johnson & Griengl, 1997).

3. Enzymatic Interconversion Studies

Enzymatic interconversion studies involving this compound have been conducted. For example, a study on Pseudomonas sp. NRRL B-3266 demonstrated the interconversion of oleic acid, trans-delta 10-octadecenoic acid, and 10-d-hydroxyoctadecanoic acid, providing insights into hydration, dehydration, and isomerization reactions specific to cis-Δ9 double bonds (Mortimer & Niehaus, 1974).

4. Oxidation Studies

The oxidation of oleic acid to 10-hydroxyoctadecanoic acid by various microorganisms like Saccharomyces cerevisiae, Nocardia aurantia, and Mycobacterium fortuitum has been researched, offering insights into metabolic pathways and chemical properties of such transformations (El-Sharkawy, Yang, Dostal, & Rosazza, 1992).

5. Biotechnological Applications

The biotechnological potential of certain bacteria, such as Stenotrophomonas sp., in converting oleic acid into hydroxy fatty acids like 10-hydroxyoctadecanoic acid has been investigated, highlighting their applications in biotransformation processes (Kwon et al., 2017).

6. Polymer Chemistry

Research in polymer chemistry has involved this compound derivatives. For example, the radical polymerization of different 11-methacryloylamino-undecanoic acid esters and oligoesters, esterified by lipases, shows its relevance in creating novel polymers (Pavel & Ritter, 1991).

7. Novel Aromatic Copolyesters Synthesis

The synthesis of novel aromatic copolyesters from insoluble 11-phenoxyundecanoic acid by Pseudomonas putida BM01 has been explored, revealing the potential for producing medium-chain-length polyesters with unique properties (Song & Yoon, 1996).

Future Directions

Research into the properties and potential applications of 11-Hydroxyoctadecanoic acid is ongoing. For example, gelled lyotropic liquid crystals can be formed by adding a gelator to a mixture of surfactant and solvent . This could potentially open up new avenues for the use of this compound in the creation of gelled complex fluids, which are interesting candidates for (trans-)dermal drug delivery systems and tissue healing applications .

Properties

IUPAC Name |

11-hydroxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUFNCPPYUSJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415250 | |

| Record name | 11-hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13419-91-5 | |

| Record name | 11-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Hydroxyoctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)